

molecular structure and properties of metamizole sodium

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Metamizole Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole sodium, also known as dipyrone, is a pyrazolone derivative with potent analgesic, antipyretic, and spasmolytic properties.[1][2] First synthesized in 1920, it has been a widely used non-opioid analgesic in many parts of the world for the management of severe pain, fever, and smooth muscle spasms where other treatments are inadequate.[1][3] Metamizole itself is a prodrug, rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA), which is then further metabolized to other active and inactive compounds.[4][5] This guide provides an in-depth overview of the molecular structure, physicochemical properties, and pharmacological characteristics of metamizole sodium, intended for a scientific audience.

Molecular Structure and Physicochemical Properties

Metamizole sodium is the sodium salt of [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid.[5][6] Its structure is characterized by a central pyrazolone ring, a feature it shares with other analgesics like phenazone and aminopyrine.

Chemical Structure

- IUPAC Name: sodium [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate[6]
- Molecular Formula: C₁₃H₁₆N₃NaO₄S[6][7]
- CAS Number: 68-89-3[6]

Physicochemical Data

A summary of the key physicochemical properties of metamizole sodium is presented in Table 1.

Property	Value	Reference(s)
Molecular Weight	333.34 g/mol	[6][7]
Appearance	White or almost white crystalline powder	[2][3]
Melting Point	227 °C	[8]
Solubility	Very soluble in water; Soluble in ethanol; Practically insoluble in dichloromethane. Soluble in DMSO (≥10 mg/ml) and PBS (pH 7.2) (≥10 mg/ml).	[2][9]
pKa (Strongest Acidic)	-1.4 (Predicted)	[1]
logP	-0.4 (Predicted)	[1]

Analytical and Spectroscopic Data

The characterization and quantification of metamizole sodium are crucial for quality control and research purposes. Various analytical techniques are employed to elucidate its structure and determine its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the simultaneous estimation and determination of related substances in metamizole sodium formulations.

Experimental Protocol: HPLC for Purity Determination

- Objective: To separate and quantify metamizole sodium and its impurities.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: Xtimate C18 (250 mm × 4.6 mm, 5 µm) or Inertsil ODS 3V C-18.[10][11]
- Mobile Phase: A mixture of phosphate buffer (6.0 g sodium dihydrogen phosphate and 1 ml triethylamine in 1000 ml water, adjusted to pH 7.0 with sodium hydroxide solution) and methanol in a ratio of 75:25 (v/v).[10]
- Flow Rate: 1.0 ml/min.[10]
- Detection: UV at 254 nm.[10]
- Column Temperature: 30 °C.[10]
- Injection Volume: 5 µl.[10]
- Sample Preparation:
 - For injection formulations, dilute the sample appropriately with the mobile phase.
 - For tablets, accurately weigh and powder the tablets. Dissolve a quantity of the powder equivalent to a known amount of metamizole sodium in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.[11]

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification of metamizole sodium by analyzing its characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

- Objective: To obtain the infrared spectrum of solid metanzole sodium.
- Instrumentation: A Fourier Transform Infrared Spectrophotometer.
- Sample Preparation (KBr Pellet):
 - Thoroughly grind 1-2 mg of metanzole sodium with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar to a fine powder.[\[12\]](#)[\[13\]](#)
 - Transfer the mixture to a pellet-forming die.
 - Press the mixture under high pressure to form a transparent or translucent pellet.[\[12\]](#)
- Data Acquisition:
 - Record a background spectrum of a pure KBr pellet.
 - Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .[\[9\]](#)[\[14\]](#)
- Characteristic Peaks: The FTIR spectrum of metanzole sodium exhibits specific absorption bands corresponding to its functional groups, including C=O stretching, C=C vibration, O=S=O stretching, and S-O stretching.[\[15\]](#) Key wavenumbers for metanzole have been identified at 1649.3 cm^{-1} , 1623.3 cm^{-1} , and 1589.7 cm^{-1} .[\[14\]](#)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure of metanzole sodium.

Experimental Protocol: ^1H NMR Spectroscopy

- Objective: To obtain the proton NMR spectrum of metanzole sodium for structural elucidation.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
- Sample Preparation:
 - Accurately weigh a small amount of metamizole sodium monohydrate (e.g., 1.39 mg).[\[16\]](#)
 - Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 1.5 ml Eppendorf tube. An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift referencing (0 ppm).[\[16\]](#)[\[17\]](#)
 - Thoroughly mix the solution using a vortex mixer until complete dissolution.[\[16\]](#)
 - Transfer an appropriate volume (e.g., 500 µl) of the solution to a 5 mm NMR tube.[\[16\]](#)
- Data Acquisition:
 - Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 298 K).[\[16\]](#)
 - Optimize acquisition parameters, including a sufficient relaxation delay (d1) to ensure complete T1 relaxation for accurate quantification if needed.[\[16\]](#)[\[17\]](#)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of metamizole and its metabolites.

Experimental Protocol: LC-MS/MS for Metabolite Analysis

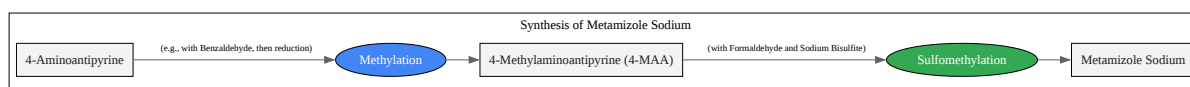
- Objective: To identify and quantify metamizole metabolites in biological matrices.
- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[\[11\]](#)[\[18\]](#)
- Chromatographic Separation:
 - Column: A C8 or C18 reversed-phase column.[\[18\]](#)[\[19\]](#)

- Mobile Phase: A gradient of methanol, acetonitrile, and an aqueous buffer such as ammonium formate.[18][19]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[18][20]
 - Analysis: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for each metabolite.
- Sample Preparation (from plasma):
 - Deproteinize the plasma sample by adding a solvent like methanol containing formic acid and internal standards.[21]
 - Centrifuge to pellet the precipitated proteins.
 - The supernatant can be directly injected or further purified by solid-phase extraction (SPE).[18]

Synthesis of Metamizole Sodium

The synthesis of metamizole sodium is a multi-step process that typically starts from 4-aminoantipyrine.

Workflow for the Synthesis of Metamizole Sodium



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Caption: A simplified workflow for the synthesis of metamizole sodium.

Detailed Synthesis Steps:

A common synthetic route involves the reaction of 4-methylaminoantipyrine (4-MAA) with formaldehyde and sodium bisulfite.[22] The synthesis of the precursor 4-MAA can be achieved from 4-aminoantipyrine. One method involves the reaction of 4-aminoantipyrine with benzaldehyde, followed by reduction and subsequent methylation.[23] A more direct approach for the final step is the Mannich-type reaction where 4-MAA is reacted with formaldehyde and sodium bisulfite in an aqueous medium.[22]

Pharmacological Properties

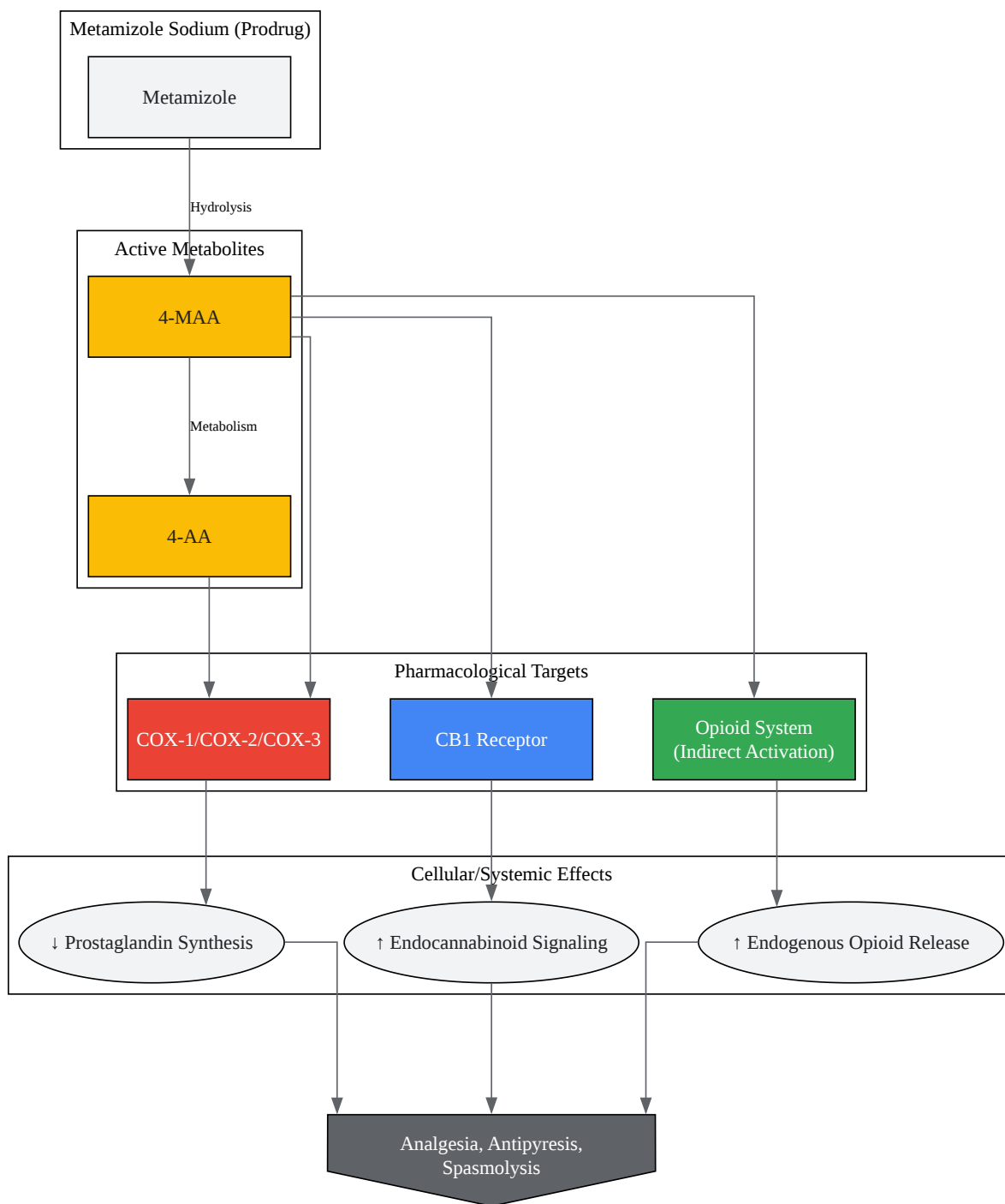
Metamizole exerts its therapeutic effects through a complex and multifaceted mechanism of action that is not yet fully elucidated. It is known to act on both central and peripheral pathways.

Mechanism of Action

The primary mechanisms of action of metamizole and its active metabolites include:

- **Inhibition of Cyclooxygenase (COX) Enzymes:** Metamizole and its metabolites inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[10] This inhibition is thought to be a key contributor to its analgesic and antipyretic effects. Some evidence suggests a preferential inhibition of COX-3, a splice variant of COX-1 found predominantly in the central nervous system.[8]
- **Activation of the Endocannabinoid System:** The metabolites of metamizole can be conjugated with arachidonic acid in the brain to form compounds that can bind to and activate cannabinoid receptors (CB1).[5][24]
- **Interaction with the Opioid System:** Metamizole appears to activate endogenous opioid pathways, although it does not directly bind to opioid receptors.[25][26] This may involve the stimulation of the release of endogenous opioid peptides.
- **Modulation of TRP Channels:** The active metabolites 4-MAA and 4-AA have been shown to activate and sensitize transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels.[27]

Signaling Pathways Involved in Metamizole's Analgesic Action



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Caption: Overview of metamizole's metabolism and proposed mechanisms of action.

Pharmacodynamics

The pharmacodynamic effects of metamizole are primarily attributable to its active metabolites.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

- Objective: To determine the IC_{50} values of metamizole or its metabolites for COX-1 and COX-2.
- Principle: The assay measures the fluorescence generated from the oxidation of a probe by prostaglandin G_2 , the intermediate product of the COX reaction.
- Materials:
 - COX-1 or COX-2 enzyme (human recombinant)
 - COX Assay Buffer
 - COX Probe
 - COX Cofactor
 - Arachidonic Acid (substrate)
 - Test compound (metamizole or metabolite) and inhibitor control (e.g., Celecoxib for COX-2)
 - 96-well white opaque plate
 - Fluorescence plate reader
- Procedure:
 - Prepare solutions of the test inhibitor at various concentrations.
 - In a 96-well plate, add the COX assay buffer, test inhibitor (or control), COX cofactor, and COX probe.
 - Add the COX-1 or COX-2 enzyme to initiate the reaction.

- Incubate for a short period at room temperature.
- Add arachidonic acid to all wells to start the reaction.
- Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[\[4\]](#)[\[15\]](#)[\[28\]](#)
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Quantitative Pharmacodynamic Data

Parameter	Enzyme/Cell Type	Value	Reference(s)
IC ₅₀ (COX-1)	Purified enzyme	~150 µg/ml	[10]
Intact human platelets	486 ± 56 µg/ml	[10]	
IC ₅₀ (COX-2)	Purified enzyme	~150 µg/ml	[10]
LPS-activated human leukocytes	21 ± 2.9 µg/ml	[10]	

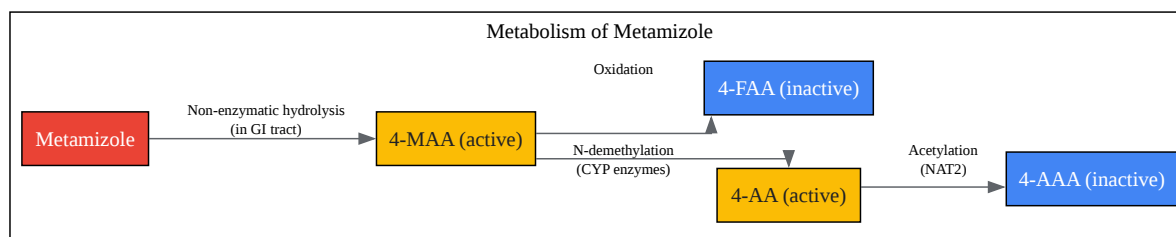
Pharmacokinetics

Metamizole is rapidly hydrolyzed to 4-MAA in the stomach and intestines prior to absorption. Therefore, metamizole itself is generally not detected in the plasma after oral administration. 4-MAA is then metabolized in the liver to 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[\[4\]](#)[\[29\]](#)

Pharmacokinetic Parameters of Metamizole Metabolites in Humans (Oral Administration)

Parameter	4-MAA	4-AA	4-FAA	4-AAA	Reference(s)
Cmax (mg/L)	Varies with dose (linear increase)	Varies with dose	Varies with dose	Varies with dose	[1][29]
Tmax (h)	1.4 - 2.0	~4	-	-	[29]
t½ (h)	2.5 - 3.5	4 - 5.5	~10	~11	[29]
AUC (µg·h/mL)	Not proportional to dose at higher doses	Not proportional to dose at higher doses	Not proportional to dose at higher doses	Roughly proportional to dose	[1]
Plasma Protein Binding (%)	57.6	47.9	17.8	14.2	[29]
Renal Excretion	Major route for all metabolites	Major route for all metabolites	Major route for all metabolites	Major route for all metabolites	[8]

Metabolism of Metamizole



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